Cycloundecanone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96907. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

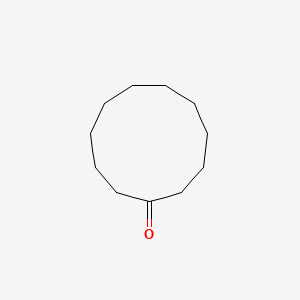

2D Structure

3D Structure

属性

IUPAC Name |

cycloundecanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOSSYJVWXLPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=O)CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236645 | |

| Record name | Cycloundecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878-13-7 | |

| Record name | Cycloundecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloundecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000878137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOUNDECANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloundecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloundecanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOUNDECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KH5U4Y92L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cycloundecanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of cycloundecanone. The information is presented to support research, development, and quality control activities involving this macrocyclic ketone.

Chemical and Physical Properties

This compound is a cyclic ketone with an eleven-membered ring. Its properties are summarized in the tables below.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O | [1] |

| Molecular Weight | 168.28 g/mol | [1] |

| CAS Number | 878-13-7 | [1] |

| Appearance | Colorless to pale yellow oil | organic-syntheses.org |

Physical Properties

| Property | Value | Experimental Conditions | Source |

| Melting Point | 9-10 °C | Not specified | chemicalbook.com |

| 16.2-16.6 °C | Solidified on cooling | organic-syntheses.org | |

| Boiling Point | 106 °C | at 4 mmHg | chemicalbook.com |

| 84-85 °C | at 2 mmHg | organic-syntheses.org | |

| Density | 0.898 g/mL | at 25 °C | chemicalbook.com |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source |

| ¹H | CDCl₃ | 1.3-2.1 ppm | multiplet | 16H | -CH₂- | organic-syntheses.org |

| ¹H | CDCl₃ | 2.4-2.7 ppm | multiplet | 4H | -CH₂-C=O | organic-syntheses.org |

| ¹³C | Not specified | Data not readily available in searched sources | - | - | - |

Infrared (IR) Spectroscopy

| Sample Phase | Wavenumber (cm⁻¹) | Intensity | Assignment | Source |

| Neat | 1700 | Very Strong | C=O stretch | organic-syntheses.org |

Mass Spectrometry (MS)

The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, which can be used for its identification.[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound via Favorskii-type Rearrangement

This protocol describes the ring contraction of 2,12-dibromocyclododecanone.

Step 1: Synthesis of 2,12-Dibromocyclododecanone

A detailed procedure for the dibromination of cyclododecanone is outlined in Organic Syntheses.[3]

Step 2: Favorskii-type Rearrangement to Methyl 1-cycloundecenecarboxylate

The benzene solution of 2,12-dibromocyclododecanone is treated with powdered sodium methoxide. The reaction temperature is maintained at 25-30 °C. The product is extracted with ether and purified by distillation.[3]

Step 3: Conversion to this compound

Methyl 1-cycloundecenecarboxylate is treated with concentrated sulfuric acid and chloroform. Sodium azide is added portion-wise while maintaining the temperature at 40 ± 2 °C. The crude product is purified by steam distillation followed by vacuum distillation to yield this compound as a colorless or pale yellow oil.[3]

Determination of Physical Properties

Melting Point: The melting point of solidified this compound can be determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[3]

Boiling Point: The boiling point is determined by vacuum distillation. The temperature at which the liquid distills at a specific reduced pressure is recorded.[3]

Density: The density of liquid this compound can be determined by weighing a known volume of the liquid. A pycnometer or a graduated cylinder and a balance can be used for this measurement. The density is calculated by dividing the mass of the liquid by its volume.[4]

Spectroscopic Analysis

NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer using deuterated chloroform (CDCl₃) as the solvent.[3]

IR Spectroscopy: The IR spectrum of neat this compound is obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[3]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Favorskii Rearrangement Mechanism

Caption: Mechanism of the Favorskii rearrangement.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

References

An In-Depth Technical Guide to the Synthesis of Cycloundecanone from Cyclododecanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and high-yield synthetic route for the ring contraction of cyclododecanone to cycloundecanone. This transformation is of significant interest in synthetic organic chemistry for the preparation of macrocyclic ketones, which are valuable intermediates in the synthesis of fragrances, pharmaceuticals, and other fine chemicals. The core of this methodology relies on a Favorskii-type rearrangement of an α,α'-dihalocyclododecanone.

Synthetic Strategy: A Three-Step Ring Contraction

The conversion of cyclododecanone to its C-1 homologue, this compound, is efficiently achieved through a three-step sequence. This process involves the initial α,α'-dibromination of the starting ketone, followed by a Favorskii-type rearrangement to form a stable carboxylic acid ester intermediate. The final step involves a Schmidt degradation of the corresponding carboxylic acid to yield the desired this compound. This method has been reported to produce high overall yields, making it a practical approach for laboratory-scale synthesis.[1][2]

The overall transformation can be visualized as follows:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established literature procedures and provide a detailed methodology for each synthetic step.[1][2]

Step 1: Synthesis of 2,12-Dibromocyclododecanone

This initial step involves the selective bromination of cyclododecanone at the α-positions.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 2,12-dibromocyclododecanone.

Methodology:

-

A solution of cyclododecanone (1.0 mole) in 1.5 L of anhydrous diethyl ether is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

The solution is cooled to 0–5 °C in an ice bath.

-

A solution of 30% hydrogen bromide in acetic acid (5 mL) is added.

-

Bromine (2.0 moles) is added dropwise over a period of 4-5 hours, maintaining the temperature between 0–5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at the same temperature.

-

The resulting white precipitate of 2,12-dibromocyclododecanone is collected by filtration.

-

The solid is washed with cold diethyl ether and dried under vacuum to yield the product.

Step 2: Synthesis of Methyl 1-Cycloundecenecarboxylate

This step utilizes a Favorskii-type rearrangement of the dibrominated ketone in the presence of a strong base to yield the ring-contracted ester.

Methodology:

-

A suspension of powdered sodium methoxide (2.31 moles) in 1.5 L of dry benzene is prepared in a three-necked flask equipped with a mechanical stirrer and a thermometer.[1]

-

The benzene solution of 2,12-dibromocyclododecanone from the previous step is added portionwise over 30–40 minutes, maintaining the reaction temperature at 25–30 °C with an ice bath.[1]

-

The reaction mixture is stirred for an additional 20 minutes at 25–30 °C.[1]

-

The mixture is then extracted successively with water, 5% hydrochloric acid, and saturated aqueous sodium chloride solution.[1]

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford crude methyl 1-cycloundecenecarboxylate.

Step 3: Synthesis of this compound

The final step involves the conversion of the ester to the target ketone via a Schmidt degradation. Caution: This procedure involves the use of sodium azide and hydrazoic acid, which are highly toxic and potentially explosive. This reaction must be performed in a well-ventilated fume hood behind a safety shield.[1]

Methodology:

-

A mixture of methyl 1-cycloundecenecarboxylate (from the previous step), 900 mL of chloroform, and 900 mL of concentrated sulfuric acid is stirred vigorously in a three-necked flask.[1]

-

The mixture is heated to 35 °C.[1]

-

Sodium azide (1.2 moles) is added in small portions over a period of 30–50 minutes, maintaining the temperature at 40 ± 2 °C.[1]

-

After the addition is complete, the mixture is stirred for an additional 10–15 minutes at 35–40 °C.[1]

-

The reaction is cooled to 5 °C and poured onto 1 kg of ice.[1]

-

The chloroform is removed by distillation, and the aqueous residue is subjected to steam distillation.[1]

-

The steam distillate is extracted with chloroform and ether.[1]

-

The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The residual oil is purified by vacuum distillation to give this compound.[1]

Quantitative Data Summary

The following table summarizes the typical yields and key physical properties of the products obtained in this synthetic sequence.

| Step | Product | Starting Material | Reagents | Typical Yield | Boiling Point (°C/mmHg) | Refractive Index (n²⁵D) |

| 1 | 2,12-Dibromocyclododecanone | Cyclododecanone | Br₂, HBr/AcOH | 90-95% | - | - |

| 2 | Methyl 1-cycloundecenecarboxylate | 2,12-Dibromocyclododecanone | NaOMe, Benzene | 92-95% | - | - |

| 3 | This compound | Methyl 1-cycloundecenecarboxylate | H₂SO₄, NaN₃ | 83-85% | 84-85 / 2 | 1.4794–1.4796 |

Concluding Remarks

The described three-step synthesis provides a reliable and high-yielding pathway for the preparation of this compound from the readily available cyclododecanone. The key transformation, a Favorskii-type rearrangement, allows for an efficient ring contraction. The detailed experimental protocols and quantitative data presented in this guide are intended to enable researchers to successfully implement this synthesis in their laboratories. Careful handling of hazardous reagents, particularly in the final Schmidt degradation step, is crucial for a safe and successful outcome.

References

Cycloundecanone: A Synthetic Compound Not Found in Nature

A comprehensive review of scientific literature reveals no significant evidence of cycloundecanone as a naturally occurring compound. This technical guide addresses the user's query by clarifying the synthetic origin of this compound and the absence of known natural sources, thereby explaining the inability to provide data on its natural occurrence, isolation protocols, or biological signaling pathways.

Contrary to the inquiry's premise, this compound is not documented as a constituent of plants, animals, or microorganisms in available scientific databases and publications. Extensive searches for its presence in essential oils, animal scent glands (such as those of the musk deer, a known source of other macrocyclic ketones), or as a microbial volatile have yielded no positive results. The scientific literature predominantly discusses this compound in the context of its chemical synthesis.

While the broader class of macrocyclic ketones does include several important natural products with significant biological activities, this compound does not appear to be among them. For instance, muscone (a 15-membered ring ketone) is a well-known component of musk from the Himalayan musk deer and is highly valued in perfumery.[1][2] However, analyses of musk deer secretions do not report the presence of this compound.[3][4][5][6]

Chemical Synthesis of this compound

The body of research on this compound is focused on its synthesis through various chemical reactions. Methods for its preparation are well-documented in organic chemistry literature and include:

-

Ring expansion of smaller cyclic ketones.

-

Pyrolysis of the thorium salt of dodecanedioic acid.[7]

-

Curtius degradation of 1-cycloundecenecarboxylic acid.[7]

-

Acyloin condensation.[8]

These synthetic routes are the primary source of this compound for chemical research and industrial applications.[7][8]

Conclusion

For researchers, scientists, and drug development professionals, it is crucial to note that this compound is considered a synthetic molecule. Therefore, any research into its potential biological activities or use as a scaffold for drug design should proceed from the understanding of its synthetic origin. There are no established natural sources from which to isolate this compound, and consequently, no biological pathways for its production in nature have been described.

Due to the lack of evidence for the natural occurrence of this compound, the requested data presentation on quantitative data from natural sources, detailed experimental protocols for its isolation from natural materials, and diagrams of signaling pathways cannot be provided. The foundational premise of the query—that this compound is a natural product—is not supported by the current body of scientific knowledge.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ketone - Wikipedia [en.wikipedia.org]

- 3. journals.plos.org [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Analysis and comparison of blood metabolome of forest musk deer in musk secretion and non-secretion periods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of compositions of musks in different types secreted by forest musk deer (Moschus berezovskii) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. datapdf.com [datapdf.com]

Cycloundecanone: A Technical Guide for Chemical and Pharmacological Research

An In-depth Review of the Synthesis, Properties, and Application of Cycloundecanone in Drug Discovery and Development

This compound, a cyclic ketone with an eleven-membered ring, serves as a versatile building block in organic synthesis. While information regarding its intrinsic biological activity and direct involvement in signaling pathways is limited, its utility as a precursor for more complex and pharmacologically relevant molecules positions it as a compound of interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its role in the generation of bioactive compounds.

Core Chemical and Physical Properties

This compound is a white, solid organic compound with a distinct camphor-like odor.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 878-13-7 | [2] |

| Molecular Formula | C₁₁H₂₀O | [2] |

| Molecular Weight | 168.28 g/mol | [2] |

| Boiling Point | 106 °C at 4 mmHg | [3] |

| Density | 0.898 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.481 | [3] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through various methods, with one common approach being the ring expansion of a smaller cyclic ketone precursor. A detailed experimental protocol for a representative synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

This procedure is adapted from a published method and involves the Favorskii-type rearrangement of 2,12-dibromocyclododecanone.[4]

Materials:

-

Cyclododecanone

-

Bromine

-

Sodium methoxide

-

Chloroform

-

Ether

-

Sodium azide

-

Hydrochloric acid

Procedure:

-

Dibromination: Dissolve cyclododecanone in an appropriate solvent and add bromine dropwise at a controlled temperature (20-25 °C) to yield 2,12-dibromocyclododecanone.[4]

-

Rearrangement: Treat the resulting dibromocyclododecanone with sodium methoxide in benzene. The reaction is maintained at 25-30 °C. This step leads to the formation of methyl 1-cycloundecenecarboxylate.[4]

-

Saponification and Decarboxylation: The ester is then saponified using a strong base, followed by acidification and decarboxylation to yield this compound. A Schmidt reaction can also be employed as an alternative to the Curtius reaction for the conversion.[5]

-

Purification: The crude this compound is purified by steam distillation followed by vacuum distillation to afford a colorless or pale yellow oil.[4]

Spectroscopic Data

The structural confirmation of synthesized this compound is typically performed using various spectroscopic techniques.

| Spectroscopic Data | Value | Reference |

| ¹H NMR (CDCl₃) | δ 1.3–2.1 (m, 16H), 2.4–2.7 (m, 4H) | [4] |

| IR (neat) | 1700 cm⁻¹ (C=O stretch) | [4] |

Role in the Synthesis of Bioactive Molecules

While this compound itself is not recognized for significant biological activity, its importance lies in its function as a scaffold for the synthesis of more complex macrocyclic compounds.[1][6] Macrocycles are of great interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity.[2]

The following diagram illustrates a generalized synthetic pathway where a cyclic ketone, such as this compound, can be utilized as a starting material for the generation of a diverse library of macrocyclic compounds for biological screening.

Caption: Generalized synthetic workflow from this compound to bioactive macrocycles.

Macrocyclic Ketones in Drug Discovery

The structural features of macrocyclic ketones are crucial for their biological activity. Structure-activity relationship (SAR) studies on various macrocyclic natural products have demonstrated that modifications to the ring size, functional groups, and stereochemistry can significantly impact their pharmacological properties.[2][3] Ketones within a macrocyclic framework can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its biological target.[3]

The general approach to leveraging macrocycles in drug discovery, a field where this compound can serve as a foundational element, is depicted below.

Caption: Logical workflow for macrocyclic drug discovery.

Conclusion

This compound is a readily accessible and synthetically versatile medium-sized ring ketone. While it does not possess significant intrinsic biological activity, its utility as a starting material for the construction of larger, more complex macrocyclic structures makes it a valuable tool for medicinal chemists and drug discovery scientists. The principles of macrocyclic drug design and the structure-activity relationships of related compounds suggest that derivatives of this compound hold potential for the development of novel therapeutics that can address challenging biological targets. Further exploration of synthetic methodologies to efficiently convert this compound into diverse macrocyclic libraries will be crucial for unlocking its full potential in the field of drug development.

References

- 1. This compound | 878-13-7 | Benchchem [benchchem.com]

- 2. Comprehensive Structure-Activity Relationship Studies of Macrocyclic Natural Products Enabled by Their Total Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. Design, synthesis and molecular docking of α,β-unsaturated cyclohexanone analogous of curcumin as potent EGFR inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ketones as strategic building blocks for the synthesis of natural product-inspired compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data of Cycloundecanone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cycloundecanone, a cyclic ketone of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this compound, this guide presents a detailed analysis based on data from closely related compounds, theoretical predictions, and established spectroscopic principles. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of symmetry in the molecule. The protons on the carbon atoms alpha to the carbonyl group will be the most deshielded, appearing at a higher chemical shift. The remaining methylene protons will likely appear as a broad multiplet.

| Predicted Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| α-CH₂ | 2.2 - 2.5 | Triplet | 4H |

| β-CH₂ and other CH₂ | 1.3 - 1.7 | Multiplet | 16H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon is the most deshielded and will appear at a significantly downfield chemical shift. The chemical shifts of the aliphatic carbons can be estimated from the spectrum of cycloundecane.

| Predicted Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 210 - 220 |

| α-CH₂ | 40 - 45 |

| Other CH₂ | 20 - 30 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption for this compound is the strong carbonyl (C=O) stretch.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C=O Stretch | ~1705 | Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| CH₂ Bend | ~1465 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₂₀O), the molecular weight is 168.28 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for cyclic ketones.

| m/z | Proposed Fragment | Relative Abundance |

| 168 | [C₁₁H₂₀O]⁺ (Molecular Ion) | Moderate |

| 140 | [M - C₂H₄]⁺ | |

| 125 | [M - C₃H₇]⁺ | |

| 111 | [M - C₄H₉]⁺ | |

| 98 | [M - C₅H₁₀]⁺ (McLafferty Rearrangement) | High |

| 84 | ||

| 69 | ||

| 55 | High |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument parameters may need to be optimized for specific samples and equipment.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one drop of the liquid this compound sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin film of the liquid between the plates.

Acquisition:

-

Place the salt plate assembly into the sample holder of the IR spectrometer.

-

Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty salt plates and subtract it from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Accelerate the resulting ions into the mass analyzer.

-

Scan the desired mass range (e.g., m/z 40-200).

-

The detector will record the abundance of ions at each m/z value.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Cycloundecanone: A Comprehensive Technical Guide to its Crystal Structure and Solid-State Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloundecanone, a macrocyclic ketone, serves as a valuable building block in organic synthesis and drug development. Its molecular structure and solid-state characteristics are fundamental to understanding its reactivity, stability, and potential applications. This technical guide provides an in-depth overview of the crystal structure and solid-state properties of this compound, compiling available data into a structured format and outlining key experimental methodologies for its characterization.

Crystal Structure of this compound

The three-dimensional arrangement of molecules in the solid state is crucial for determining the physical properties of a compound. X-ray crystallography has been employed to elucidate the crystal structure of this compound.

Crystallographic Data

This compound has been reported to crystallize in a monoclinic system. The detailed crystallographic data, including unit cell parameters and atomic coordinates, were determined by Groth et al. at -165 °C. While the full crystallographic information file (CIF) is not publicly available, the fundamental crystal system provides insight into the packing of the this compound molecules in the solid state.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Temperature | -165 °C |

| Data Source | Groth et al., Acta Chemica Scandinavica, 1974 |

Solid-State Properties

The macroscopic properties of this compound in the solid state are a direct consequence of its crystal structure and intermolecular interactions. These properties are critical for handling, formulation, and storage.

Physical Properties

A summary of the known physical properties of solid this compound is presented in Table 2.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | 16.2–16.6 °C | Organic Syntheses Procedure |

| Boiling Point | 106 °C at 4 mmHg | ChemicalBook |

| Density | 0.898 g/mL at 25 °C | ChemicalBook |

Thermodynamic Properties

Differential Scanning Calorimetry (DSC) has been utilized to study the thermodynamic properties of cycloketones, including this compound. These studies provide information on melting behavior, phase transitions, and heat capacity. A comprehensive study by Gonthier-Vassal and Szwarc provides key thermodynamic data for a range of cycloketones.

Table 3: Thermodynamic Data for this compound

| Parameter | Value | Source |

| Enthalpy of Formation (gas) | -322.0 ± 2.2 kJ/mol | NIST WebBook |

| Phase Change Data | Available | NIST WebBook |

Note: Detailed quantitative values for enthalpy of fusion and specific heat capacity from the primary literature require access to the full-text article.

Experimental Protocols

Detailed experimental procedures are essential for the replication and validation of scientific findings. This section outlines the methodologies for key solid-state characterization techniques.

X-ray Crystallography

The determination of the crystal structure of this compound involves single-crystal X-ray diffraction.

Caption: Interrelation of Solid-State Characterization Techniques.

Conclusion

This technical guide has summarized the available information on the crystal structure and solid-state properties of this compound. The compound crystallizes in the monoclinic system, and its thermal behavior has been investigated using DSC. While detailed primary data from some studies remain to be fully accessed, this guide provides a solid foundation for researchers by presenting the known quantitative data and outlining standardized, detailed protocols for the essential solid-state characterization techniques. A comprehensive understanding of these properties is paramount for the effective utilization of this compound in scientific research and development.

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Cycloundecanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and conformational stability of cycloundecanone (C₁₁H₂₀O), a medium-sized cyclic ketone of interest in organic synthesis and medicinal chemistry. This document synthesizes available experimental data and computational findings to offer a detailed resource for professionals in relevant scientific fields.

Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding its reactivity, phase behavior, and potential applications. While a complete experimental dataset is not available in the literature, key thermodynamic parameters have been determined, primarily through combustion calorimetry and vapor pressure measurements.

Enthalpy of Formation and Combustion

The standard enthalpy of formation (ΔfH°) and combustion (ΔcH°) for liquid this compound were determined by G. Wolf in 1972 using bomb calorimetry. These values are fundamental for assessing the molecule's energetic stability.

| Thermodynamic Property | Value (kJ/mol) | Method | Reference |

| Standard Enthalpy of Combustion, liquid (ΔcH°liquid) | -6800.7 ± 2.0 | Combustion Calorimetry (Bomb) | Wolf, 1972[1] |

| Standard Enthalpy of Formation, liquid (ΔfH°liquid) | -386.4 ± 2.1 | Combustion Calorimetry (Bomb) | Wolf, 1972[1] |

Phase Change Thermodynamics

The enthalpies associated with phase transitions, such as vaporization and fusion, provide insight into the intermolecular forces and physical state of this compound under different conditions.

| Property | Value | Temperature (K) | Method | Reference |

| Boiling Point | 520.3 | N/A | N/A | Wolf, 1972[2] |

| Enthalpy of Vaporization (ΔvapH°) | 64.35 ± 0.63 | N/A | Vapor Pressure Measurement | Wolf, 1972[2] |

| Enthalpy of Fusion (ΔfusH) | 23.0 | 287.7 | DSC | Gonthier-Vassal and Szwarc, 1998[3] |

Heat Capacity and Entropy

In the absence of experimental data, computational methods can provide reliable estimates for heat capacity and entropy.[4] These calculations typically involve:

-

Quantum Chemical Calculations: Determining the vibrational frequencies from first principles (ab initio or DFT methods).

-

Statistical Mechanics: Using the calculated vibrational frequencies, along with rotational and translational contributions, to compute the heat capacity and entropy.[4]

For complex molecules with multiple conformers, like this compound, the overall thermodynamic properties are a population-weighted average of the properties of the individual conformers.

Stability and Conformational Analysis

This compound is a medium-sized ring, a class of molecules known for its unique conformational complexity and inherent ring strain.[5] Unlike small rings dominated by angle strain or large rings that are relatively strain-free, medium-sized rings exhibit significant transannular strain (non-bonded interactions across the ring) and torsional strain.[5]

A recent study by Tsoi et al. (2022) using chirped-pulse Fourier transform microwave spectroscopy combined with computational calculations has provided a detailed picture of the conformational landscape of this compound in the gas phase.[5][6] This study identified nine distinct conformations, highlighting the molecule's flexibility.

The stability of these conformers is primarily governed by a delicate balance of minimizing transannular hydrogen-hydrogen interactions and reducing eclipsed C-H bonds (torsional strain).[5][6]

Conformational Isomers and Relative Energies

The computational work by Tsoi et al. provides the relative energies of the nine identified conformers of this compound. This data is crucial for understanding the population of each conformer at a given temperature and thus the overall thermodynamic properties and reactivity of the molecule.

| Conformer | Relative Gibbs Free Energy (ΔG) (cm⁻¹) | Relative Energy + ZPC (ΔE+ZPC) (cm⁻¹) |

| I | -291.5 | -532.9 |

| II | -407.6 | -562.3 |

| III | -404.3 | -580.3 |

| IV | 463.5 | 643.9 |

| V | 566.5 | 754.6 |

| VI | 628.4 | 790.3 |

| VII | -629.0 | -675.8 |

| VIII | 764.0 | 820.5 |

| IX | 784.4 | -635.5 |

Data extracted from Tsoi et al., J. Phys. Chem. A 2022, 126, 36, 6185–6193.[7] Note: The energies are given in wavenumbers (cm⁻¹), a common unit in spectroscopy.

The following diagram illustrates the relationship between the different forms of strain and the conformational complexity that determines the overall stability of this compound.

Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide.

Combustion Calorimetry (for Enthalpy of Formation and Combustion)

The standard enthalpy of combustion of this compound was determined using a bomb calorimeter. This technique measures the heat released during the complete combustion of a substance in a constant-volume container.

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of liquid this compound is placed in a crucible inside a high-pressure stainless steel vessel, known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The total temperature change (ΔT) due to the combustion is determined after correcting for heat exchange with the surroundings.

-

Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔU_comb) is calculated using the formula:

ΔU_comb = -C_cal * ΔT

where C_cal is the heat capacity of the calorimeter, determined by burning a standard substance with a known heat of combustion (e.g., benzoic acid).

-

Conversion to Enthalpy of Combustion: The enthalpy of combustion (ΔH_comb) is then calculated from ΔU_comb using the relationship:

ΔH_comb = ΔU_comb + Δn_gas * RT

where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound is calculated from its enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

The following diagram outlines the workflow for determining the enthalpy of formation using bomb calorimetry.

Differential Scanning Calorimetry (DSC) (for Enthalpy of Fusion)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the enthalpy of phase transitions, such as melting (fusion).

Experimental Protocol:

-

Sample and Reference Preparation: A small, accurately weighed amount of this compound is sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a constant heating rate.

-

Heating and Data Collection: The sample and reference are heated at a controlled rate. The DSC instrument measures the difference in heat flow to the sample and the reference required to maintain them at the same temperature.

-

Thermogram Analysis: The output is a thermogram, which plots heat flow versus temperature. A phase transition, such as melting, appears as a peak on the thermogram.

-

Enthalpy of Fusion Calculation: The area under the melting peak is directly proportional to the enthalpy of fusion (ΔH_fus). The instrument's software integrates this peak area to calculate the enthalpy change.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy and Computational Chemistry (for Conformational Analysis)

The detailed conformational landscape of this compound was elucidated through a combination of high-resolution rotational spectroscopy and quantum chemical calculations.

Experimental and Computational Workflow:

-

Conformational Search (Computational): The potential energy surface of this compound is explored using computational methods (e.g., conformer-rotamer sampling programs) to identify a large number of possible low-energy structures.[5]

-

Structure Optimization (Computational): The geometries of the identified conformers are optimized using quantum chemical methods (e.g., Density Functional Theory - DFT, or Møller-Plesset perturbation theory - MP2) to find the local energy minima.[5]

-

Spectroscopic Parameter Prediction (Computational): For each optimized conformer, rotational constants and other spectroscopic parameters are calculated.

-

Microwave Spectroscopy (Experimental): A sample of this compound is introduced into a high vacuum chamber and subjected to a supersonic expansion, which cools the molecules to very low rotational and vibrational temperatures. This simplifies the resulting spectrum. The sample is then irradiated with a series of short, high-power microwave pulses.

-

Data Acquisition (Experimental): The subsequent free induction decay of the molecular emission is recorded in the time domain and then Fourier transformed to obtain a high-resolution frequency-domain rotational spectrum.

-

Spectral Assignment: The experimentally observed rotational transitions are compared to the computationally predicted spectra for each conformer, allowing for the unambiguous identification and structural characterization of the conformers present in the sample.

-

Relative Abundance Analysis: The relative intensities of the assigned rotational transitions are used to determine the relative abundances of the different conformers in the supersonic expansion.

References

A Technical Guide to the Historical Syntheses of Cycloundecanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal historical methods for the preparation of cycloundecanone, a key macrocyclic ketone. The synthesis of large-ring compounds posed a significant challenge to early organic chemists, and the development of methods to construct these structures was a major achievement. This document details the core historical approaches, providing experimental protocols and comparative data to offer a comprehensive resource for researchers in synthetic and medicinal chemistry.

Core Historical Synthetic Strategies

The early preparations of this compound and other macrocyclic ketones were dominated by three principal strategies: the Ruzicka large-ring synthesis, the Thorpe-Ziegler reaction, and the Acyloin condensation. A notable alternative approach involved ring contraction methodologies, such as the Favorskii rearrangement.

Ruzicka Large-Ring Synthesis (1926)

Pioneered by Lavoslav Ružička, this method was among the first to successfully produce macrocyclic ketones.[1] The synthesis involves the high-temperature pyrolysis of the thorium or cerium salts of long-chain dicarboxylic acids.[1][2] In the case of this compound, the precursor is dodecanedioic acid. The metal salt undergoes intramolecular ketonic decarboxylation to form the cyclic ketone. While groundbreaking, this method was often hampered by low yields.

Thorpe-Ziegler Reaction (1933)

Karl Ziegler significantly advanced macrocycle synthesis by introducing the high-dilution principle to the Thorpe reaction. The Thorpe-Ziegler reaction involves the base-catalyzed intramolecular cyclization of a dinitrile, followed by hydrolysis and decarboxylation to yield a cyclic ketone.[3] This method generally provided better yields than the Ruzicka synthesis and was applicable to a wider range of ring sizes. The use of high dilution is critical to favor the intramolecular reaction over intermolecular polymerization.

Acyloin Condensation (Prelog and Stoll, ca. 1947)

The acyloin condensation became one of the most effective methods for synthesizing large-ring compounds.[4] This reaction employs the reductive coupling of a long-chain diester with metallic sodium in an inert, high-boiling solvent like xylene or toluene.[3][4] The initial product is a cyclic α-hydroxy ketone (an acyloin), which can then be reduced to the corresponding methylene group to afford the desired cycloalkanone. This method was notable for providing good to excellent yields for rings of 10 members or more, often without the strict requirement for high dilution that other methods demanded.[3][4]

Favorskii-Type Ring Contraction (ca. 1968)

An alternative to building the macrocycle from a linear precursor is to start with a larger ring and contract it. A well-documented method for preparing this compound involves a Favorskii-type rearrangement of 2,12-dibromocyclododecanone, which is readily prepared from the commercial starting material cyclododecanone. This approach has been shown to be particularly high-yielding.

Quantitative Data Summary

The following table summarizes the quantitative data for the historical methods of this compound preparation, providing a basis for comparison.

| Method | Starting Material | Key Reagents | Solvent | Reaction Temperature | Reaction Time | Typical Yield (%) |

| Ruzicka Synthesis | Dodecanedioic acid | Thorium(IV) oxide | None (neat) | ~300-350 °C | Several hours | Low (often < 5%) |

| Thorpe-Ziegler Reaction | Undecanedinitrile | Sodium N-ethylanilide | Diethyl ether | Reflux | ~20 hours | 60-70% |

| Acyloin Condensation | Diethyl dodecanedioate | Sodium metal | Xylene | Reflux (~140 °C) | Several hours | >70% |

| Favorskii Ring Contraction | Cyclododecanone | Bromine, Sodium methoxide, Sodium azide, Sulfuric acid | Benzene, Chloroform | 20-40 °C | Multiple steps | 83-85% |

Experimental Protocols

Detailed methodologies for the key historical experiments are provided below.

Protocol 1: Ruzicka Large-Ring Synthesis of Cyclopentadecanone (Exaltone) - Illustrative

This protocol for a C15 macrocycle illustrates the general procedure reported by Ruzicka, as specific yields for this compound are not well-documented from this early work.

Materials:

-

Hexadecanedioic acid

-

Thorium(IV) oxide (ThO₂)

Procedure:

-

The thorium salt of hexadecanedioic acid is prepared by neutralizing the diacid with an appropriate thorium source.

-

A small amount of the dried thorium salt is mixed with a catalytic amount of thorium(IV) oxide.

-

The mixture is placed in a distillation apparatus and heated under a high vacuum.

-

The temperature is gradually raised to 300-350 °C, at which point the salt decomposes, and the crude cyclic ketone begins to distill.

-

The distillate is collected and purified by fractional distillation or recrystallization to yield cyclopentadecanone. The initial reported yield for this process was approximately 2%.[4]

Protocol 2: Thorpe-Ziegler Cyclization of Undecanedinitrile

Based on the general method developed by Ziegler.

Materials:

-

Undecanedinitrile

-

Sodium metal

-

N-ethylaniline

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (concentrated)

Procedure:

-

Preparation of the Base: Sodium N-ethylanilide is prepared by reacting sodium with N-ethylaniline in a suitable solvent.

-

Cyclization (High Dilution): A solution of undecanedinitrile in a large volume of anhydrous diethyl ether is prepared.

-

A suspension of the sodium N-ethylanilide base in diethyl ether is brought to reflux.

-

The dinitrile solution is added dropwise to the refluxing base suspension over a period of approximately 20 hours to maintain high dilution.

-

After the addition is complete, the reaction mixture is refluxed for an additional period.

-

Hydrolysis: The resulting reaction mixture containing the cyclic β-enaminonitrile is cooled and then hydrolyzed by the addition of concentrated hydrochloric acid.

-

The mixture is heated to effect decarboxylation of the intermediate β-keto acid.

-

The organic layer is separated, washed, dried, and the solvent is removed.

-

The crude this compound is purified by vacuum distillation. Yields for similar macrocyclizations using this method are reported to be in the 60-70% range.

Protocol 3: Acyloin Condensation of Diethyl Dodecanedioate

A representative classical protocol.

Materials:

-

Diethyl dodecanedioate

-

Sodium metal, finely dispersed

-

Xylene (anhydrous, high-boiling)

-

Hydrochloric acid or Sulfuric acid (for workup)

Procedure:

-

Anhydrous xylene is placed in a flask equipped with a high-speed stirrer and a reflux condenser, and brought to reflux.

-

Sodium metal is added, and the mixture is stirred vigorously to create a fine dispersion of molten sodium.

-

A solution of diethyl dodecanedioate in anhydrous xylene is added dropwise to the sodium dispersion over several hours.

-

The reaction is highly exothermic and proceeds on the surface of the sodium. The mixture is maintained at reflux throughout the addition.

-

After the addition is complete, the mixture is stirred at reflux until the sodium is consumed.

-

The reaction mixture is cooled, and the excess sodium is quenched cautiously with methanol.

-

The resulting mixture is acidified with dilute mineral acid to hydrolyze the enediolate intermediate.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude acyloin (2-hydroxythis compound) is then reduced to this compound, typically via a Clemmensen or Wolff-Kishner reduction. Yields for the cyclization step are generally high, often exceeding 70%.[4]

Protocol 4: Favorskii-Type Ring Contraction of Cyclododecanone

Adapted from Organic Syntheses, 1977, 56, 32.

Materials:

-

Cyclododecanone

-

Bromine

-

Benzene (anhydrous)

-

Sodium methoxide

-

Chloroform

-

Sodium azide

-

Sulfuric acid (concentrated)

Procedure:

-

Dibromination: Cyclododecanone (1.00 mole) is dissolved in dry benzene and anhydrous diethyl ether. Bromine (2.00 moles) is added at a rate that maintains the reaction temperature at 20-25 °C. After the addition, the solvent is removed under reduced pressure to yield crude 2,12-dibromocyclododecanone.

-

Favorskii Rearrangement: The crude dibromoketone is dissolved in benzene and treated with powdered sodium methoxide (2.31 moles) at 25-30 °C. After workup, the product, methyl 1-cycloundecenecarboxylate, is isolated in 91-93% yield.

-

Schmidt Degradation: The methyl ester (0.91-0.92 mole) is added to stirred, cooled (5 °C) concentrated sulfuric acid. Chloroform is added, and the mixture is warmed to 35 °C. Sodium azide (1.2 moles) is added in portions, maintaining the temperature at 40 ± 2 °C.

-

Hydrolysis and Isolation: The reaction is quenched on ice, and the chloroform is removed by distillation. The this compound is then isolated by steam distillation. The distillate is extracted, and the combined organic extracts are dried and concentrated. Vacuum distillation of the residue affords this compound in 83-85% overall yield from the ester.[5]

Visualizations of Reaction Pathways

The logical flows of these historical syntheses are depicted below.

References

Cycloundecanone: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety assessment or the advice of a qualified professional. All laboratory work should be conducted in accordance with established safety protocols and regulations.

Introduction

Cycloundecanone is a cyclic ketone with the chemical formula C₁₁H₂₀O. While its structural analogs, such as cyclohexanone and cyclododecanone, are well-characterized, publicly available data on the specific toxicity and biological effects of this compound is limited. This guide provides a comprehensive overview of the known safety, handling, and physicochemical properties of this compound, drawing from available safety data sheets and chemical databases. Due to the scarcity of toxicological data, a precautionary approach to handling is strongly recommended.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for safe handling, storage, and experimental design.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 878-13-7 | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₀O | [1][2][3] |

| Molecular Weight | 168.28 g/mol | [1][2][3] |

| Appearance | Data not available | |

| Melting Point | 9-10 °C | [2] |

| Boiling Point | 106 °C at 4 mmHg | [2] |

| Density | 0.898 g/mL at 25 °C | [2] |

| Flash Point | 205 °F (96.1 °C) | [5] |

| Refractive Index | n20/D 1.481 | [2] |

| Solubility | Data not available |

Safety and Hazard Information

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122). However, a critical point highlighted in the SDS is that 100% of the mixture consists of ingredient(s) of unknown acute toxicity.[1] This lack of data necessitates that the substance be handled with care, assuming it could be potentially hazardous.

Table 2: Hazard Identification and Precautionary Statements

| Hazard Class | Classification | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | Unknown | P264: Wash hands thoroughly after handling. |

| Skin Corrosion/Irritation | Not classified | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Serious Eye Damage/Eye Irritation | Not classified | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Respiratory or Skin Sensitization | Not classified | Data not available |

| Germ Cell Mutagenicity | Not classified | Data not available |

| Carcinogenicity | Not classified | Data not available |

| Reproductive Toxicity | Not classified | Data not available |

| Specific Target Organ Toxicity (Single Exposure) | Not classified | Data not available |

| Specific Target Organ Toxicity (Repeated Exposure) | Not classified | Data not available |

| Aspiration Hazard | Not classified | Data not available |

Source: Santa Cruz Biotechnology, Inc. Safety Data Sheet[1]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel. The following recommendations are based on the available SDS.[1]

Personal Protective Equipment (PPE)

A standardized workflow for donning and using PPE when handling this compound is essential.

Safe Handling Practices

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Hygiene: Wash hands thoroughly after handling.[1]

-

Ignition Sources: Keep away from heat and sources of ignition.

Storage Conditions

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

-

Temperature: Store at room temperature.[1]

-

Incompatible Materials: Avoid storage with strong oxidizing agents.[1]

Toxicity Information

As of the date of this guide, there is no specific toxicological data available for this compound in the public domain. Studies on acute, sub-chronic, and chronic toxicity, as well as mutagenicity, carcinogenicity, and reproductive toxicity, have not been found. The SDS states "100% of the mixture consists of ingredient(s) of unknown toxicity".[1]

The absence of toxicity data underscores the importance of the precautionary principle in the handling and use of this compound. Researchers should treat this compound as a substance of unknown toxicity and take all necessary precautions to minimize exposure.

First Aid Measures

In case of exposure, follow these first aid measures as outlined in the SDS.[1]

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Wash skin with soap and water. |

| Eye Contact | Wash with plenty of water. |

| Ingestion | Never give anything by mouth to an unconscious person. Clean mouth with water. |

Source: Santa Cruz Biotechnology, Inc. Safety Data Sheet[1]

It is always recommended to consult a physician if necessary after any exposure.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment.[1]

-

Specific Hazards: No information available.[1]

-

Hazardous Combustion Products: Carbon oxides.[1]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation, especially in confined areas.[1]

-

Environmental Precautions: See Section 12 for additional Ecological Information.[1]

-

Containment and Cleaning: Prevent further leakage or spillage if safe to do so. Pick up and transfer to properly labeled containers.[1]

Ecological Information

The ecotoxicity of this compound is not well-documented. The available SDS suggests that it may cause long-lasting harmful effects to aquatic life, with 100% of the mixture consisting of components of unknown hazards to the aquatic environment.[1] Information on persistence, degradability, bioaccumulation, and mobility is not available.[1]

Disposal Considerations

Disposal of this compound and its containers should be in accordance with all applicable regional, national, and local laws and regulations.[1] Do not reuse the container.[1]

Conclusion

This technical guide summarizes the currently available safety, handling, and physicochemical information for this compound. The most significant finding is the profound lack of toxicological data for this compound. Therefore, all work with this compound should be conducted under the assumption that it is potentially hazardous. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is paramount. Further research into the toxicological profile of this compound is necessary to fully characterize its potential risks to human health and the environment.

References

Methodological & Application

Application Notes and Protocols: Cycloundecanone as a Precursor in Macrocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of cycloundecanone as a starting material for the synthesis of various macrocyclic structures. The focus is on robust and versatile protocols that can be adapted for the synthesis of diverse macrocycles for applications in drug discovery and materials science.

Introduction: The Role of this compound in Macrocycle Synthesis

Macrocycles, cyclic molecules with twelve or more atoms, occupy a unique chemical space between small molecules and biologics.[1][2] Their conformational flexibility and potential for high binding affinity make them ideal candidates for targeting challenging biological macromolecules, such as protein-protein interfaces, which are often considered "undruggable" with conventional small molecules.[1]

This compound, an 11-membered cyclic ketone, serves as a valuable and versatile precursor for the synthesis of larger macrocyclic scaffolds. Its inherent ring strain and reactive carbonyl group allow for a variety of chemical transformations, most notably ring expansion reactions. This document outlines key synthetic strategies, detailed experimental protocols, and potential applications of this compound-derived macrocycles.

Synthetic Strategies for Macrocycle Synthesis from this compound

Two primary strategies for the elaboration of this compound into larger macrocycles are highlighted:

-

Baeyer-Villiger Ring Expansion: This classic organic reaction introduces an oxygen atom into the carbocyclic ring of this compound, converting it into a 12-membered lactone (a cyclic ester).[3][4] This method is a straightforward and efficient way to increase the ring size by one atom and introduce a key functional group for further derivatization.

-

Multi-Step Ring Expansion and Functionalization: this compound can undergo a series of reactions to introduce new carbon atoms and functional groups, leading to the formation of larger and more complex macrocycles. These multi-step sequences offer greater flexibility in the design of the final macrocyclic product.

Experimental Protocols

Protocol 1: Baeyer-Villiger Ring Expansion of this compound to 12-Dodecanolide

This protocol describes the oxidation of this compound to the corresponding 12-membered lactone, 12-dodecanolide, using meta-chloroperoxybenzoic acid (m-CPBA). While the following is a general procedure, specific reaction conditions may require optimization.[5][6]

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 12-dodecanolide.

Data Presentation: Baeyer-Villiger Oxidation of Cycloalkanones

| Starting Ketone | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclopentanone | m-CPBA/Cu(OTf)₂ | CH₂Cl₂ | Room Temp | - | 85-94 | [7] |

| 3-substituted cyclic ketone | m-CPBA/Sc(OTf)₃ | EtOAc | - | - | 96-99 | [5] |

| Tetracyclic diketone | m-CPBA/NaHCO₃ | - | - | - | 75 | [5] |

| Pentacyclic intermediate | m-CPBA | DCM | - | - | 80 | [5] |

Note: The data presented is for analogous Baeyer-Villiger oxidations of other cyclic ketones to provide a general expectation of reaction efficiency.

Protocol 2: Two-Carbon Ring Expansion of this compound (Illustrative)

This protocol illustrates a general strategy for a two-carbon ring expansion, which can be adapted for this compound. This multi-step process involves the formation of a vinylcycloalkanol intermediate followed by a thermal rearrangement.

Materials:

-

This compound

-

Vinylmagnesium bromide solution in THF

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

High-temperature flow reactor system (for rearrangement)

Procedure:

Step 1: Synthesis of 1-Vinylcycloundecan-1-ol

-

To a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at 0 °C, add vinylmagnesium bromide solution (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 1-vinylcycloundecan-1-ol can be used in the next step without further purification.

Step 2: Thermal 1,3-C Shift Rearrangement

-

The 1-vinylcycloundecan-1-ol is subjected to gas-phase thermo-isomerization in a flow reactor system at high temperatures (e.g., 600-650 °C).

-

The resulting ring-expanded ketone (a 13-membered cycloalkanone) is collected from the reactor outlet.

-

Purification can be achieved by distillation or column chromatography.

Data Presentation: Ring Expansion of Cycloalkanols

| Starting Material | Reaction Type | Conditions | Product | Yield (%) |

| Medium- and large-ring 1-vinylcycloalkanols | Thermal 1,3-C shift rearrangement | 600-630 °C, gas phase | Ring-expanded bishomologous macrocyclic ketones | up to 99 |

Visualizations

Diagram 1: Baeyer-Villiger Oxidation Workflow

Caption: Workflow for Baeyer-Villiger oxidation.

Diagram 2: Logical Relationship in Macrocycle Synthesis

Caption: Synthetic pathways from this compound.

Diagram 3: Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of a protein-protein interaction.

Applications in Drug Discovery and Medicinal Chemistry

Macrocycles synthesized from this compound have potential applications in various therapeutic areas. Their ability to adopt well-defined three-dimensional structures allows them to bind to challenging targets with high affinity and selectivity.[8][9] For instance, macrocyclic lactones and their derivatives can be designed to mimic natural products that inhibit protein-protein interactions (PPIs). The inhibition of specific PPIs is a promising strategy in areas such as oncology and infectious diseases. The synthetic accessibility of diverse macrocyclic scaffolds from this compound makes it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[1]

References

- 1. symeres.com [symeres.com]

- 2. Macrocycles | SpiroChem [spirochem.com]

- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 5. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. Natural product-inspired macrocycles – Concert of theory and synthesis toward biological activity [uochb.cz]

- 9. researchgate.net [researchgate.net]

Application Note: A Detailed Protocol for the Baeyer-Villiger Oxidation of Cycloundecanone

Introduction

The Baeyer-Villiger oxidation is a fundamental reaction in organic synthesis that facilitates the conversion of ketones to esters, or in the case of cyclic ketones, to lactones.[1][2] This oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group through the action of a peroxyacid or peroxide. The reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, proceeds via a Criegee intermediate.[1][3] This application note provides a detailed protocol for the Baeyer-Villiger oxidation of cycloundecanone to synthesize the corresponding lactone, 12-dodecanolide. This transformation is a key step in the synthesis of various natural products and valuable chemical intermediates.[4] The most commonly employed reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[4][5]

Reaction Scheme:

Experimental Protocol

This protocol details the synthesis of 12-dodecanolide from this compound using m-CPBA as the oxidant.

Materials and Reagents:

-

This compound (C₁₁H₂₀O)

-

meta-Chloroperoxybenzoic acid (m-CPBA, purity ≤77%)

-

Dichloromethane (DCM, CH₂Cl₂), anhydrous

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Apparatus:

-

Round-bottom flask with a magnetic stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv). Dissolve the ketone in anhydrous dichloromethane (approx. 10 mL per mmol of ketone).

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. To this stirred, cold solution, add solid m-CPBA (1.5 equiv, accounting for purity) portion-wise over 10-15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. Note: The oxidation of large-ring ketones can be sluggish.[6]

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath. Quench the excess m-CPBA by slowly adding saturated aqueous sodium thiosulfate solution. Stir vigorously for 20-30 minutes until a starch-iodide paper test indicates the absence of peroxides.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, followed by water (1x) and brine (1x).[5]

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.[5] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 12-dodecanolide.[5]

Data Presentation

The following table summarizes the quantitative data for a representative reaction based on 1.0 mmol of this compound.

| Compound | Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| This compound | C₁₁H₂₀O | 168.28 | 168 mg (1.0 mmol) | 1.0 |

| m-CPBA (77%) | C₇H₅ClO₃ | 172.57 | 336 mg (1.5 mmol) | 1.5 |

| Dichloromethane | CH₂Cl₂ | 84.93 | ~10 mL | - |

| 12-Dodecanolide | C₁₁H₂₀O₂ | 184.28 | 184 mg (Theoretical) | - |

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Baeyer-Villiger oxidation of this compound.

Caption: Workflow for the synthesis of 12-dodecanolide.

Safety Precautions

-

meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be explosive, especially in its pure form. It is typically supplied with water content for stabilization. Handle with care, avoid friction and shock, and do not heat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

-